2-(2-Trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester
Description
This compound belongs to the thiazole-4-carboxylate family, characterized by a thiazole core substituted with an ethyl ester at position 4 and a phenylamino group at position 2. The phenyl ring is further modified with a trifluoromethyl (-CF₃) group at the ortho (2-) position. The -CF₃ group is a strong electron-withdrawing substituent, enhancing the compound's lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications .
Properties
IUPAC Name |
ethyl 2-[2-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-2-20-11(19)10-7-21-12(18-10)17-9-6-4-3-5-8(9)13(14,15)16/h3-7H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCADGGZYOKRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through a nucleophilic attack. The trifluoromethyl group may enhance the compound’s reactivity, allowing it to interact with various biological targets.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions. This suggests that the compound might interfere with certain enzymatic reactions or signaling pathways in the cell.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it’s likely to be well-absorbed and distributed throughout the body. The presence of the trifluoromethyl group may affect its metabolic stability, potentially making it more resistant to metabolic degradation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity might be affected by the pH of its environment, potentially influencing its interaction with targets. Additionally, the compound’s stability could be influenced by temperature and storage conditions.
Biological Activity
2-(2-Trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C12H10F3N2O2S
- Molecular Weight: 304.28 g/mol
- CAS Number: 116632-73-6
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies indicate that it may exhibit:
- Antimicrobial Activity: The thiazole ring system is known for its ability to interact with microbial enzymes, potentially disrupting cell wall synthesis and function.
- Anticancer Properties: Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells through modulation of signaling pathways such as the MAPK/ERK pathway.
- Anti-inflammatory Effects: The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Biological Activity Data
Case Studies
-
Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that 2-(2-Trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent. -
Cancer Research
In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting that the compound induces programmed cell death through mitochondrial pathways. -
Inflammation Studies
A recent investigation into the anti-inflammatory properties showed that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
This compound is integral in the synthesis of novel pharmaceuticals, especially in the development of anti-inflammatory and analgesic drugs . Its trifluoromethyl group enhances lipophilicity and bioactivity, making it a valuable intermediate in drug formulation .
Case Studies
- A study highlighted the compound's effectiveness in synthesizing derivatives that exhibit potent anti-inflammatory activity, demonstrating its potential as a lead compound in drug discovery .
- Another research focused on its role in enhancing the efficacy of existing analgesics, showcasing improved therapeutic outcomes when used in combination therapies .
Agricultural Chemicals
Use in Agrochemicals
The compound is utilized in formulating herbicides and fungicides , contributing to effective crop protection strategies. Its chemical properties allow for targeted action against specific pests while minimizing environmental impact .
Impact on Crop Protection
- Research indicates that formulations containing this compound show increased efficacy against resistant strains of weeds and fungi, providing farmers with sustainable solutions .
- Field studies have demonstrated improved crop yields when using agrochemicals based on this compound compared to traditional methods .
Material Science
Applications in Advanced Materials
In material science, 2-(2-Trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester is explored for its potential in developing advanced materials such as polymers and coatings . The unique properties of the thiazole ring contribute to enhanced thermal stability and chemical resistance .
Research Findings
- Investigations into polymer composites have shown that incorporating this compound can significantly improve mechanical properties and durability under harsh conditions .
- Coatings developed with this compound exhibit superior resistance to corrosion and wear, making them suitable for industrial applications .
Biochemical Research
Studies on Biological Mechanisms
Researchers employ this compound to study enzyme inhibition and receptor binding, which are critical for understanding various biological processes and disease mechanisms. Its ability to interact with biological targets makes it a valuable tool in biochemical assays .
Notable Research Outcomes
- A series of studies have demonstrated its effectiveness as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as cancer and diabetes .
- Investigations into receptor interactions have revealed its potential role in modulating signaling pathways, offering new avenues for drug development aimed at complex diseases .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Synthesis of anti-inflammatory drugs | Enhanced bioactivity and therapeutic efficacy |
| Agricultural Chemicals | Formulation of herbicides and fungicides | Effective pest control with minimal impact |
| Material Science | Development of polymers and coatings | Improved durability and resistance |
| Biochemical Research | Enzyme inhibition studies | Insights into disease mechanisms |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenylamino Group
The following analogs differ in substituent type and position on the phenylamino ring, influencing their physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Increase acidity and reduce basicity of the phenylamino group. The -CF₃ group in the target compound enhances membrane permeability compared to -NO₂ analogs .
- Electron-Donating Groups (e.g., -OCH₃): Improve solubility but may reduce metabolic stability due to susceptibility to oxidative degradation .
- Halogen Substituents (e.g., -F): Balance lipophilicity and polarity, but fluorinated analogs require stringent safety handling due to toxicity risks .
Physicochemical Properties
Melting Points and Solubility
- Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate : Boiling point 422.7°C at 760 mmHg, density 1.3 g/cm³ .
- Ethyl 2-(2-nitroanilino)-thiazole-4-carboxylate: Predicted density 1.434 g/cm³ .
Acidity (pKa)
- Nitro-substituted analogs exhibit the lowest pKa (~1.20), making them highly acidic. The -CF₃ group in the target compound likely lowers the pKa compared to methoxy or fluoro analogs, though exact values are unavailable .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation reactions under controlled conditions. For example, thiazole ring formation via Hantzsch thiazole synthesis can be employed, where α-haloketones or α-haloesters react with thiourea derivatives. Key parameters include temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., p-toluenesulfonic acid). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Verify substituent positions (e.g., trifluoromethyl group at C2-phenylamino, ethyl ester at C4-thiazole).
- IR Spectroscopy : Confirm carbonyl (C=O) stretch (~1700 cm⁻¹) and NH stretch (~3300 cm⁻¹).
- Elemental Analysis : Validate molecular formula (e.g., C₁₃H₁₂F₃N₂O₂S) and purity .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Screen for antimicrobial, anticancer, or enzyme inhibition activity. For example:
- Antimicrobial : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL.
- Enzyme Inhibition : Test against cyclooxygenase (COX) or kinases using fluorometric assays, comparing IC₅₀ values to reference inhibitors .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s binding affinity in enzyme inhibition studies?
- Methodological Answer : Perform comparative molecular docking (e.g., AutoDock Vina) and MD simulations using analogs lacking the CF₃ group. Experimental validation via surface plasmon resonance (SPR) can quantify binding kinetics (Ka, Kd). The CF₃ group enhances hydrophobic interactions and electron-withdrawing effects, potentially improving target engagement .
Q. How should researchers address contradictions in bioactivity data across different cell lines?
- Methodological Answer : Conduct dose-response assays (e.g., MTT/WST-1) under standardized conditions (pH, serum content). Cross-validate using orthogonal methods (e.g., apoptosis markers via flow cytometry). Consider cell-specific factors like membrane permeability (logP ~2.5–3.5) or efflux pump expression (e.g., P-glycoprotein) .
Q. What strategies can optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes).
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ester hydrolysis). Modify labile groups (e.g., ethyl ester → tert-butyl ester) .
Q. How can computational models predict toxicity and guide structural modifications?
- Methodological Answer : Use QSAR tools (e.g., GUSAR, ProTox-II) to predict acute toxicity (LD₅₀) and hepatotoxicity. Focus on reducing electrophilic reactivity (e.g., replacing thiazole with oxazole) or mitigating phospholipidosis risk via logD optimization (<4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
